Methyl 1H-imidazo[4,5-C]pyridine-2-carboxylate
Description
Methyl 1H-imidazo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound featuring a fused imidazole and pyridine ring system. Its molecular formula is C₈H₇N₃O₂, with a molecular weight of 177.16 g/mol . The carboxylate group at position 2 and the methyl ester moiety distinguish it from related analogs.
Properties
CAS No. |
1199773-69-7 |
|---|---|
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
methyl 3H-imidazo[4,5-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)7-10-5-2-3-9-4-6(5)11-7/h2-4H,1H3,(H,10,11) |
InChI Key |
WHHFXCZPABOCAC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(N1)C=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1H-imidazo[4,5-C]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization to form the target compound . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like sodium acetate (NaOAc) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Methyl 1H-imidazo[4,5-C]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halides, alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 1H-imidazo[4,5-C]pyridine-2-carboxylate is a heterocyclic compound featuring fused imidazole and pyridine rings, with a carboxylate group at the 2-position and a methyl ester functionality. It has a molecular formula of and a molecular weight of approximately 176.17 g/mol. This compound is versatile in chemical and biological applications, particularly in pharmaceutical development and material science.
Scientific Research Applications
Pharmaceutical Development: this compound is a valuable intermediate in drug synthesis because of its unique structure. Research indicates it can interact with specific enzymes and receptors, modulating biochemical pathways, suggesting therapeutic effects in anti-inflammatory and anticancer treatments. Imidazopyridines can influence cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .
Anti-inflammatory Applications: Imidazo[4,5-b]pyridine derivatives have been studied as anti-inflammatory compounds . For example, compound 22 (Figure 8 in ) can diminish the tert-butyl hydroperoxide-induced inflammatory response in ARPE-19 cells (human retinal pigment epithelial) . It can also inhibit inflammatory reactions associated with obesity by affecting the activation of transcription factors Nrf2 and NF-κB, which regulate oxidative stress causing arterial injury .
Material Science: this compound has potential applications in material science.
Studies on Biological Targets: Studies have focused on the interactions of this compound with various biological targets. The presence of functional groups enhances its binding capacity to enzymes and receptors, leading to either inhibition or activation of specific biochemical pathways, crucial for drug design and development.
Data Table: Similar Compounds and Their Features
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Imidazo[4,5-b]pyridine | Fused imidazole-pyridine structure | Different substitution pattern |
| Imidazo[1,2-a]pyridine | Another fused heterocycle | Distinct properties due to ring structure |
| Pyrazolo[4,3-c]pyridine | Contains a pyrazole ring instead of imidazole | Variation in reactivity due to different ring type |
Case Studies
- Anticancer Research: In combination with temozolomide, a compound containing the imidazo[4,5-c]pyridine system showed an appreciable increase in the potency of growth inhibition of tumor cells (MDA-MB-468, SW-620, and A549) compared to using temozolomide alone .
- JAK-1 Inhibition: A study highlighted a compound with good potency towards JAK-1 (IC50 0.022 µM) and without significant impact on the other isoforms, suggesting its potential in cancer treatment by targeting the MET pathway .
- Retinal Ischemia Treatment: Compound 22 with the imidazo[4,5-b]pyridine structure was studied as an anti-inflammatory compound in treating retinal ischemia . It reduced the inflammatory response in ARPE-19 cells .
Mechanism of Action
The mechanism of action of Methyl 1H-imidazo[4,5-C]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Positional Isomers and Derivatives
Methyl 1H-Imidazo[4,5-b]Pyridine-2-Carboxylate
- Structure : Differs in the imidazole ring fusion (4,5-b vs. 4,5-c), altering the nitrogen arrangement.
- Properties : Shares the same molecular formula (C₈H₇N₃O₂ ) and weight (177.16 g/mol ) as the target compound but exhibits distinct physicochemical behavior due to positional isomerism .
Methyl 1H-Imidazo[4,5-c]Pyridine-4-Carboxylate
Table 1: Comparison of Positional Isomers
Derivatives with Modified Substituents
1H-Imidazo[4,5-c]Pyridine-4,6-Diamine Derivatives
Table 2: Functional Group Impact on Properties
Fused-Ring Analogs
Imidazo[1,2-a]Pyridine Derivatives
- Example: Ethyl 7,9-dimethyl-4-methylthio-2-oxo-2H-pyrano[2’,3’:4,5]imidazo[1,2-a]pyridine-3-carboxylate (7f) .
- Structure: Pyrano ring fusion and methylthio/oxo substituents.
- Properties : Higher molecular weight (C₁₉H₁₈N₂O₄S ), yellow needles, and IR absorption at 1693 cm⁻¹ due to carbonyl groups .
1H-Imidazo[4,5-c]Quinoline Derivatives
- Example: I-BET151 (1H-imidazo[4,5-c]quinoline-2(3H)-one core) .
- Bioactivity : Binds BRD4 via hydrophobic interactions and hydrogen bonds, critical for HIV-1 reactivation.
- Comparison: The quinoline extension enhances planarity and protein interaction compared to the simpler pyridine system in the target compound .
1H-Imidazo[4,5-c][1,5]Naphthyridine Derivatives
Table 3: Fused-Ring System Comparison
Biological Activity
Methyl 1H-imidazo[4,5-C]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a fused imidazole and pyridine ring system, with a carboxylate group at the 2-position and a methyl ester functionality. The molecular formula is CHNO, with a molecular weight of approximately 176.17 g/mol. Its unique structure contributes to its reactivity and versatility in various chemical and biological applications.
Pharmacological Potential
Research indicates that this compound possesses significant biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of imidazo[4,5-C]pyridine exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this scaffold have demonstrated potent inhibitory activity against poly(ADP-ribose) polymerase (PARP), which is crucial for enhancing the sensitivity of tumor cells to chemotherapy .
- Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. Research demonstrated that certain derivatives can inhibit inflammatory responses in human retinal pigment epithelial cells, suggesting potential applications in treating retinal ischemia and obesity-related inflammation .
- Enzyme Modulation : this compound interacts with specific enzymes and receptors, modulating various biochemical pathways. This interaction can lead to either inhibition or activation of these pathways, vital for drug design and development.
Structure-Activity Relationships (SAR)
The structure-activity relationship studies reveal that the presence of functional groups significantly influences the biological activity of this compound derivatives. For example:
| Compound | IC50 Value (µM) | Biological Activity |
|---|---|---|
| Compound A | 0.082 | High cytotoxicity against breast cancer cells |
| Compound B | 8.6 | Moderate PARP inhibitory activity |
| Compound C | 140.16 | Antiglycation activity |
These findings suggest that modifications to the imidazo-pyridine scaffold can enhance or reduce biological efficacy, emphasizing the importance of targeted structural modifications in drug development .
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of imidazo[4,5-C]pyridine derivatives, researchers found that one compound exhibited an IC50 value of 0.082 µM against breast cancer cell lines. This compound was tested in combination with temozolomide and showed increased potency compared to temozolomide alone, highlighting its potential as an adjunct therapy for cancer treatment .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of a derivative of this compound. It was shown to reduce inflammation in ARPE-19 cells by inhibiting NF-κB activation, which plays a critical role in inflammatory responses associated with obesity. This suggests potential therapeutic applications in managing obesity-related complications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
